2,3-dihydro-1H-1-benzazepine hydrochloride is a heterocyclic compound characterized by its seven-membered ring structure that includes a nitrogen atom. Its molecular formula is , and it is classified as a benzazepine derivative. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The compound is primarily derived from the synthesis of benzazepine derivatives, which are known for their diverse pharmacological properties. It can be found in chemical databases such as PubChem and BenchChem, where detailed information about its structure, synthesis, and applications is documented .
The synthesis of 2,3-dihydro-1H-1-benzazepine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reduction of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one using reducing agents such as lithium aluminum hydride or sodium borohydride.
The molecular structure of 2,3-dihydro-1H-1-benzazepine hydrochloride features a seven-membered ring with one nitrogen atom. The compound's structural formula can be represented as follows:
The molecular weight of 2,3-dihydro-1H-1-benzazepine hydrochloride is approximately . The compound has a CAS number of 112610-03-4, which uniquely identifies it in chemical databases.
2,3-dihydro-1H-1-benzazepine hydrochloride can participate in various chemical reactions typical of heterocyclic compounds. Key reactions include:
The reactivity of 2,3-dihydro-1H-1-benzazepine hydrochloride can be influenced by factors such as solvent choice and temperature. For example, reactions performed in polar solvents may exhibit different kinetics compared to non-polar solvents.
The mechanism of action for compounds like 2,3-dihydro-1H-1-benzazepine hydrochloride often involves interaction with neurotransmitter receptors. For instance:
Some notable physical properties include:
Key chemical properties include:
Relevant data can be sourced from chemical databases which provide extensive details on solubility and reactivity profiles .
2,3-dihydro-1H-1-benzazepine hydrochloride has several potential applications:
Medicinal Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds that may possess therapeutic effects.
Biological Research: Investigated for its interactions with various biological targets including enzymes and receptors related to neurological disorders.
Industrial Applications: Used in the development of new materials and as an intermediate in chemical manufacturing processes .
Solvent-free one-pot methodologies represent a significant advancement in benzazepine synthesis, offering enhanced atom economy and reduced environmental impact. A particularly efficient approach involves an isocyanide-based multicomponent reaction (I-MCR) followed by an intramolecular Wittig cyclization. This sequence utilizes phosphonium salt precursors (3), arylglyoxals (4), amines (5), and isocyanides (6) under mild conditions. The reaction proceeds via an initial Ugi or Passerini condensation, generating an intermediate that undergoes spontaneous Wittig olefination to yield multisubstituted 2,3-dihydro-1H-2-benzazepin-1-ones (8). This protocol achieves moderate to excellent yields (43–93%) while eliminating purification challenges associated with multi-step syntheses [3].
Table 1: One-Pot Cyclization Approaches for Benzazepine Core Formation
Precursors | Conditions | Product | Yield (%) |
---|---|---|---|
Phosphonium salt + Arylglyoxal | NEt₃, Solvent-free | 2,3-Dihydro-1H-2-benzazepin-1-one derivatives | 43–93 |
o-Azidobenzyl derivatives | TfOH, Toluene, 0.10 M | Tetrahydro-1H-1-benzazepines | 73–98 |
Alternative solvent-free routes leverage azide rearrangement chemistry, where ortho-arylmethylbenzyl azides (17) undergo acid-catalyzed rearrangement. Triflic acid (TfOH) in dry toluene (0.10 M) efficiently generates reactive iminium intermediates that undergo electrophilic aromatic substitution. Electron-donating groups (e.g., meta-methoxy) are crucial for successful cyclization, enabling moderate to excellent yields (73–98%) of benzoazepine scaffolds (18) [8].
Lewis acid-catalyzed cyclizations provide precise control over benzazepine ring formation, particularly for N-aryl substituted derivatives. Copper(II) acetate (Cu(OAc)₂) combined with potassium iodide (KI) under oxygen atmosphere facilitates an unprecedented oxidative ring contraction of azepane intermediates (141). This transformation proceeds via iminium ion formation, followed by sequential C–N bond cleavage and re-formation to yield tetrahydropyridine-2-carbaldehydes (142) with up to 55% efficiency. Mechanistic studies suggest the intermediacy of piperidine-2-carbaldehydes (144), which undergo further rearrangement under oxidative conditions [1].
Aluminum chloride (AlCl₃) serves as a potent catalyst for Friedel-Crafts-type cyclizations in nonpolar solvents like toluene or benzene. This approach efficiently constructs the seven-membered ring via electrophilic attack of activated carbonyl or imine functionalities onto aromatic systems. Critical factors include:
Solid-phase synthesis enables rapid generation of benzazepine libraries with diverse substitution patterns. A key strategy employs immobilized allylglycine ester (226), which undergoes sequential deprotection, reductive amination with benzaldehyde, and acylation with 2-iodobenzoyl chloride to form resin-bound intermediate 228. Palladium-catalyzed intramolecular Heck cyclization then efficiently generates bicyclic lactam 229. This method offers exceptional functional group tolerance, allowing introduction of substituents at multiple positions of the benzazepine scaffold post-cyclization [7].
Table 2: Heck Cyclization Parameters for Benzazepine Synthesis
Resin Support | Catalyst System | Ligand | Cyclization Product | Yield (%) |
---|---|---|---|---|
Polystyrene-immobilized | Pd(OAc)₂ (5 mol%) | P(o-Tol)₃ | Bicyclic azepinone derivatives | 70–85 |
AMEBA polystyrene | Pd₂(dba)₃/Phosphine ligands | Triarylphosphines | Fused benzazepine-carboxylates | >90 (purity) |
Recent innovations utilize palladium nanoparticle catalysts adsorbed on carbon beads or silica supports. These heterogeneous systems facilitate ligand-free Heck cyclizations in aqueous ethanol (EtOH/H₂O mixtures), enabling efficient catalyst recovery and reuse for 3–5 cycles without significant activity loss. This approach aligns with green chemistry principles while maintaining high yields (75–92%) [10].
The Fischer indolization strategy provides efficient access to complex tetracyclic benzazepine architectures. A critical pathway involves reacting phenylhydrazine derivatives with ketone-functionalized tetrahydrobenzazepines (141) under Brønsted or Lewis acid catalysis. Concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) at elevated temperatures (80–120°C) facilitates indole ring annulation, yielding pyrido[2,3-c]carbazole derivatives with embedded benzazepine cores. These scaffolds demonstrate significant potential as intermediates for antitumor agents like paullones and darpones [7] [9].
Key mechanistic aspects include:
Microwave irradiation dramatically accelerates benzazepine syntheses while improving regioselectivity and yield. Solvent-free Ugi/Wittig sequences under microwave conditions (100–150 W, 80–120°C) complete cyclizations within 10–30 minutes, compared to 12–24 hours under conventional heating. This approach reduces side product formation like dimerization or over-oxidation [1] [3].
Table 3: Microwave Optimization for Benzazepine Cyclizations
Reaction Type | Conventional Conditions | Microwave Conditions | Time Reduction | Yield Increase |
---|---|---|---|---|
Ugi/Wittig sequence | 24 h, Δ, NEt₃ | 15 min, 120°C, solvent-free | 96-fold | 15–22% |
Azide rearrangement | 8 h, TfOH, toluene | 20 min, 100°C, neat TfOH | 24-fold | 10–18% |
Parallel advancements include mechanochemical approaches using ball milling. Grinding ortho-halobenzylamine derivatives with carbonyl compounds in the presence of potassium carbonate (K₂CO₃) and catalytic palladium achieves efficient C–N coupling and cyclization without solvents. This technique is particularly valuable for oxygen-sensitive intermediates that degrade in solution-phase reactions [3].
Imine reductases (IREDs) enable asymmetric synthesis of benzazepines with exceptional enantiocontrol. Screening of IRED libraries identifies enzymes capable of reducing seven-membered cyclic imines (169) to chiral 2-aryl azepanes (170) with up to 92% conversion and >99% enantiomeric excess (ee). Both R- and S-selective enzymes are available, allowing access to either enantiomer of pharmaceutically relevant scaffolds like antipsychotic SCH 12679 [1] [7].
Protein engineering expands the substrate scope of wild-type IREDs. Site-directed mutagenesis of active-site residues enhances activity toward bulky dibenzo[c,e]azepine derivatives (171), achieving quantitative conversion to (172) while maintaining >99% ee. Reaction optimization considerations include:
Table 4: Biocatalytic Synthesis of Enantiomeric Benzazepines
Substrate | IRED Variant | Conversion (%) | ee (%) | Configuration |
---|---|---|---|---|
2,3,4,5-Tetrahydro-1H-azepine | R-selective | 92 | >99 | R |
Dibenz[c,e]azepine | Engineered mutant | >99 | >99 | S |
7-Azabicyclo[2.2.1]heptane | S-selective | 85 | 98 | S |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1